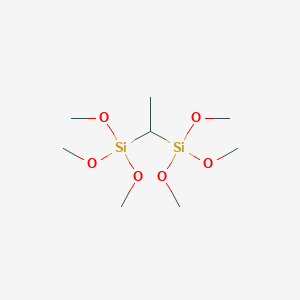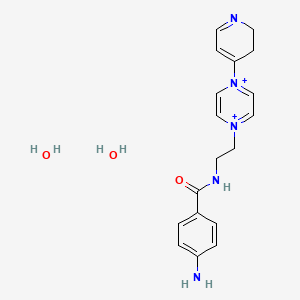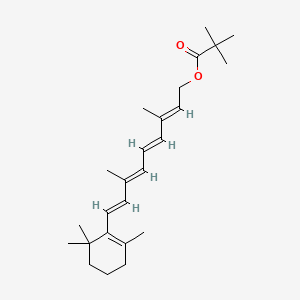
Retinyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retinyl pivalate is a derivative of vitamin A, specifically a retinyl ester. It is formed by the esterification of retinol (vitamin A alcohol) with pivalic acid. This compound is known for its stability and is used in various cosmetic and pharmaceutical formulations due to its beneficial properties for skin health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of retinyl pivalate typically involves the esterification of retinol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Retinyl pivalate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form retinoic acid derivatives.
Reduction: Reduction reactions can convert this compound back to retinol.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Retinoic acid derivatives.
Reduction: Retinol.
Substitution: Various retinyl esters depending on the substituent used.
Scientific Research Applications
Retinyl pivalate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other retinoid compounds.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders such as acne and psoriasis.
Industry: Used in cosmetic formulations for its anti-aging and skin-rejuvenating properties.
Mechanism of Action
Retinyl pivalate exerts its effects by being converted into retinol and subsequently into retinoic acid within the skin. Retinoic acid binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus, regulating gene expression involved in cell growth, differentiation, and apoptosis. This mechanism helps improve skin texture, reduce wrinkles, and treat various skin conditions.
Comparison with Similar Compounds
Similar Compounds
- Retinyl palmitate
- Retinyl acetate
- Retinyl propionate
Comparison
- Retinyl palmitate : Similar to retinyl pivalate but uses palmitic acid instead of pivalic acid. It is less stable but widely used in skincare products.
- Retinyl acetate : Uses acetic acid and is more stable than retinyl palmitate but less potent.
- Retinyl propionate : Known for its stronger retinoid activity compared to retinyl palmitate and retinyl acetate.
This compound is unique due to its stability and effectiveness in delivering retinoid benefits with reduced irritation, making it a valuable compound in both research and commercial applications.
Properties
CAS No. |
20559-05-1 |
|---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H38O2/c1-19(14-15-22-21(3)13-10-17-25(22,7)8)11-9-12-20(2)16-18-27-23(26)24(4,5)6/h9,11-12,14-16H,10,13,17-18H2,1-8H3/b12-9+,15-14+,19-11+,20-16+ |
InChI Key |
LTMXTDZZEINTQC-FYBJENTQSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C(C)(C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


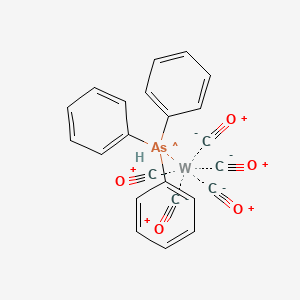
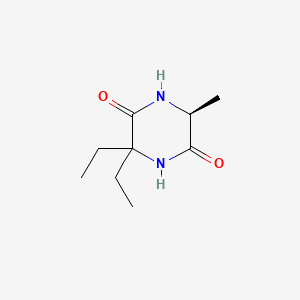
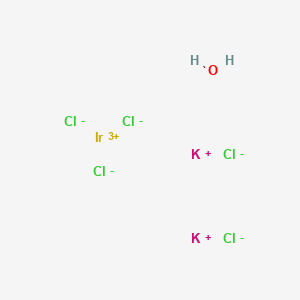
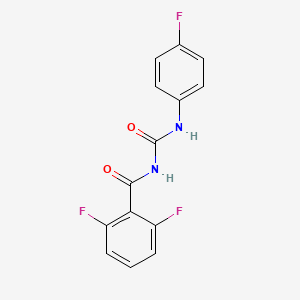
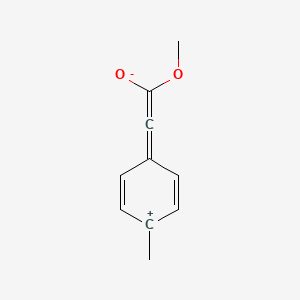

![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
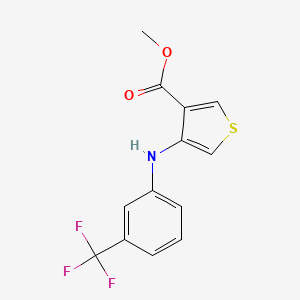
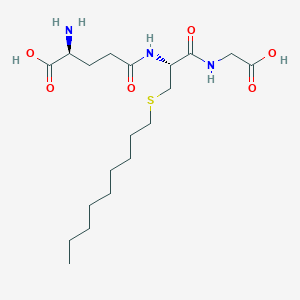
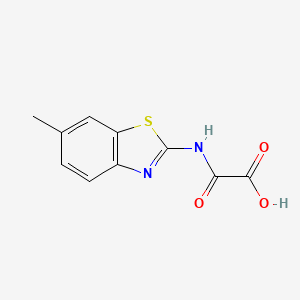
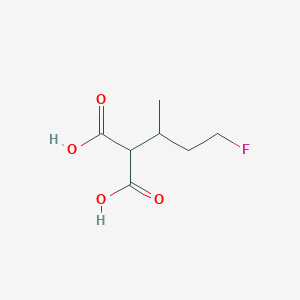
![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
